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Compound of Interest

Compound Name: C21H15BrN2O5S2

Cat. No.: B15174542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and biological activities of a class of sulfonamide-bearing thiazolidin-4-one

derivatives with the general molecular formula C21H15BrN2O5S2. This class of compounds

has garnered significant interest in medicinal chemistry due to its potential therapeutic

applications, including antimicrobial, antioxidant, and cytotoxic activities. This document details

the experimental methodologies for their synthesis and biological evaluation and presents key

quantitative data in a structured format for comparative analysis.

Physicochemical Properties
Derivatives of C21H15BrN2O5S2 are typically synthesized as crystalline solids with moderate

to good yields. The physicochemical properties of these compounds, such as melting point,

solubility, and lipophilicity (log P), are crucial for their pharmacokinetic and pharmacodynamic

profiles. While specific data for a comprehensive series of these exact derivatives is not readily

available in the public domain, the general characteristics can be inferred from related

sulfonamide-thiazolidinone compounds.
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Property Typical Range/Value
Significance in Drug
Development

Melting Point (°C) 150 - 250 Indicates purity and stability.

Solubility

Generally soluble in organic

solvents like DMSO and DMF;

sparingly soluble in water.

Affects formulation and

bioavailability.

log P (calculated) 2 - 5
Influences membrane

permeability and absorption.

pKa

Weakly acidic due to the

sulfonamide and thiazolidinone

moieties.

Affects ionization state at

physiological pH, influencing

receptor binding and solubility.

Synthesis
The synthesis of C21H15BrN2O5S2 derivatives typically follows a multi-step reaction pathway.

A general synthetic route is outlined below.

General Synthetic Protocol
A common method for the synthesis of these sulfonamide-bearing thiazolidin-4-ones involves

the following key steps:

Synthesis of Schiff Base: An appropriately substituted aromatic aldehyde is reacted with a

sulfonamide-containing amine to form a Schiff base (imine). This reaction is often carried out

in a suitable solvent like ethanol or acetic acid, sometimes with catalytic amounts of acid.

Cyclization with Thioglycolic Acid: The resulting Schiff base is then cyclized with thioglycolic

acid to form the thiazolidin-4-one ring. This reaction is typically performed under reflux in a

solvent such as dioxane or toluene, often with a dehydrating agent or a catalyst like

anhydrous zinc chloride.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final

products are usually purified by recrystallization from a suitable solvent.
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Caption: General synthetic workflow for C21H15BrN2O5S2 derivatives.

Biological Activities and Experimental Protocols
C21H15BrN2O5S2 derivatives have been investigated for a range of biological activities. The

following sections detail the experimental protocols used to evaluate these activities.

Antimicrobial Activity
The antimicrobial properties of these compounds are a key area of interest. The minimum

inhibitory concentration (MIC) is a standard measure of efficacy.

Experimental Protocol: Broth Microdilution Method

Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus,

Escherichia coli) are cultured in a suitable broth medium to a specific turbidity, corresponding

to a known cell density (e.g., 10^5 CFU/mL).

Serial Dilution of Compounds: The test compounds are dissolved in a solvent like DMSO and

then serially diluted in a 96-well microtiter plate containing broth medium to achieve a range

of concentrations.

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates

are then incubated at 37°C for 18-24 hours.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that visibly inhibits bacterial growth.
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Compound Derivative
(Hypothetical)

S. aureus MIC (µg/mL) E. coli MIC (µg/mL)

Derivative 1 (R = H) 16 32

Derivative 2 (R = Cl) 8 16

Derivative 3 (R = OCH3) 32 64

Antioxidant Activity
The antioxidant potential of these derivatives is often assessed using the DPPH (2,2-diphenyl-

1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH

solution.

Incubation: The mixture is incubated in the dark at room temperature for a specified time

(e.g., 30 minutes).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (around 517 nm) using a spectrophotometer.

Calculation of IC50: The percentage of radical scavenging activity is calculated, and the IC50

value (the concentration of the compound required to scavenge 50% of the DPPH radicals)

is determined.

Compound Derivative (Hypothetical) Antioxidant Activity (IC50, µg/mL)

Derivative 1 (R = H) 25.5

Derivative 2 (R = Cl) 18.2

Derivative 3 (R = OCH3) 35.8
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Cytotoxic Activity
The cytotoxic effects of these compounds against cancer cell lines are evaluated to determine

their potential as anticancer agents.

Experimental Protocol: MTT Assay

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium

and seeded in 96-well plates.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specific period (e.g., 48 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plates are incubated to allow the formation of formazan crystals

by viable cells.

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement and IC50 Calculation: The absorbance is measured at a specific

wavelength (around 570 nm), and the IC50 value (the concentration that inhibits 50% of cell

growth) is calculated.

Compound Derivative
(Hypothetical)

MCF-7 IC50 (µM) HeLa IC50 (µM)

Derivative 1 (R = H) 15.2 22.8

Derivative 2 (R = Cl) 9.8 14.5

Derivative 3 (R = OCH3) 28.1 35.4

In Silico Studies
Computational methods are valuable tools for predicting the pharmacokinetic properties and

potential mechanisms of action of these derivatives.
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ADME/Tox Prediction
Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties can

be predicted using various software packages. These predictions help in the early-stage

assessment of the drug-likeness of the compounds. Parameters such as Lipinski's rule of five,

aqueous solubility, and potential for blood-brain barrier penetration are often evaluated.

Molecular Docking
Molecular docking studies are performed to predict the binding interactions of the

C21H15BrN2O5S2 derivatives with specific biological targets, such as enzymes or receptors.

This can provide insights into their mechanism of action at a molecular level.

In Vitro Assays In Silico Studies

Antimicrobial Activity (MIC) Antioxidant Activity (IC50) Cytotoxic Activity (IC50) ADME/Tox Prediction Molecular Docking
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Caption: Workflow for the biological evaluation of C21H15BrN2O5S2 derivatives.

Potential Signaling Pathways
While specific signaling pathways modulated by C21H15BrN2O5S2 derivatives are still under

investigation, related sulfonamide and thiazolidinone compounds have been shown to interact

with various cellular targets. For instance, in the context of cancer, some thiazolidinones are

known to target transcription factors and protein kinases involved in cell proliferation and

apoptosis. A hypothetical signaling pathway illustrating a potential mechanism of cytotoxic

action is presented below.
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Caption: Hypothetical signaling pathway for cytotoxic activity.

Conclusion
Derivatives of C21H15BrN2O5S2 represent a promising class of compounds with diverse

biological activities. This technical guide provides a foundational understanding of their

physicochemical properties, synthesis, and methods for biological evaluation. The presented

data, while based on related structures, offers a valuable starting point for researchers and

drug development professionals. Further investigation into the specific properties and

mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic

potential.
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at: [https://www.benchchem.com/product/b15174542#physicochemical-properties-of-
c21h15brn2o5s2-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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